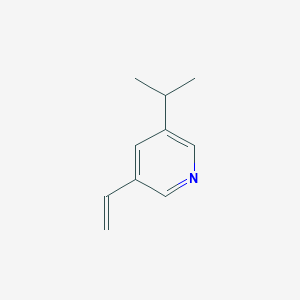

3-Isopropyl-5-vinylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H13N |

|---|---|

Molecular Weight |

147.22 g/mol |

IUPAC Name |

3-ethenyl-5-propan-2-ylpyridine |

InChI |

InChI=1S/C10H13N/c1-4-9-5-10(8(2)3)7-11-6-9/h4-8H,1H2,2-3H3 |

InChI Key |

LPKKPYCSQWDTSL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CN=CC(=C1)C=C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Isopropyl-5-vinylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3-Isopropyl-5-vinylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. The synthesis involves a two-step process commencing with the construction of a 3,5-dialkylpyridine core via the Chichibabin pyridine synthesis, followed by a selective dehydrogenation to introduce the vinyl functionality. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations of the synthetic logic and workflows.

Synthetic Strategy

The synthesis of this compound is strategically divided into two key transformations:

-

Step 1: Synthesis of 3-Isopropyl-5-ethylpyridine. This intermediate is synthesized using the Chichibabin pyridine synthesis, a well-established method for the formation of pyridine rings from aldehydes or ketones and ammonia. In this case, a mixture of isobutyraldehyde, propionaldehyde, and a formaldehyde equivalent are reacted with ammonia over a solid acid catalyst.

-

Step 2: Dehydrogenation of 3-Isopropyl-5-ethylpyridine. The ethyl group of the synthesized intermediate is then selectively dehydrogenated to a vinyl group. This transformation is achieved through a palladium-catalyzed aerobic oxidation reaction, a modern and efficient method for introducing unsaturation into alkyl chains.

The overall synthetic pathway is depicted in the following diagram:

Caption: Overall synthetic route for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the two-step synthesis of this compound.

Step 1: Synthesis of 3-Isopropyl-5-ethylpyridine via Chichibabin Pyridine Synthesis

This procedure is adapted from general methods for the Chichibabin synthesis of alkylpyridines.[1]

Experimental Workflow:

Caption: Workflow for the Chichibabin synthesis of 3-Isopropyl-5-ethylpyridine.

Procedure:

-

Catalyst Preparation: A quartz reactor tube (30 mm internal diameter, 100 cm length) is packed with 150 g of a commercial alumina-silica catalyst (e.g., 13% Al₂O₃ on SiO₂). The catalyst is pre-treated by heating to 500 °C for 4 hours under a stream of dry nitrogen.

-

Reaction Setup: A mixture of isobutyraldehyde (1.5 mol), propionaldehyde (1.0 mol), and paraformaldehyde (1.0 mol) is prepared. This mixture is placed in a syringe pump connected to a vaporizer heated to 250 °C. Gaseous ammonia is supplied from a cylinder and its flow rate is controlled by a mass flow controller.

-

Reaction: The catalyst bed is heated to 450 °C in a tube furnace. The aldehyde mixture is fed into the vaporizer at a rate of 0.5 mL/min. The resulting vapor is mixed with ammonia gas (flow rate of 200 mL/min) before entering the reactor tube. The reaction is carried out at atmospheric pressure.

-

Work-up and Purification: The gaseous product stream exiting the reactor is passed through a condenser cooled to 0 °C. The collected liquid is transferred to a separatory funnel and extracted with diethyl ether (3 x 100 mL). The combined organic extracts are washed with brine (100 mL), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation under reduced pressure to afford 3-Isopropyl-5-ethylpyridine.

Step 2: Palladium-Catalyzed Dehydrogenation of 3-Isopropyl-5-ethylpyridine

This procedure is based on established methods for the aerobic dehydrogenation of alkyl-substituted aromatic compounds.

Experimental Workflow:

Caption: Workflow for the dehydrogenation of 3-Isopropyl-5-ethylpyridine.

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with 3-Isopropyl-5-ethylpyridine (10 mmol), palladium(II) acetate (Pd(OAc)₂, 0.2 mmol), and 100 mL of dimethyl sulfoxide (DMSO). The flask is fitted with a balloon filled with air.

-

Reaction: The reaction mixture is stirred and heated to 100 °C in an oil bath. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 24 hours.

-

Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the palladium catalyst. The filtrate is diluted with 200 mL of water and extracted with ethyl acetate (3 x 75 mL). The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| Isobutyraldehyde | C₄H₈O | 72.11 | Reactant |

| Propionaldehyde | C₃H₆O | 58.08 | Reactant |

| Paraformaldehyde | (CH₂O)n | ~30.03 (per unit) | Reactant |

| Ammonia | NH₃ | 17.03 | Reactant |

| 3-Isopropyl-5-ethylpyridine | C₁₀H₁₅N | 149.24 | Intermediate |

| Palladium(II) Acetate | C₄H₆O₄Pd | 224.52 | Catalyst |

| This compound | C₁₀H₁₃N | 147.22 | Product |

Table 2: Reaction Conditions and Yields

| Step | Reaction | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Chichibabin Synthesis | Alumina-Silica | - (Gas Phase) | 450 | Continuous | ~25-35 |

| 2 | Dehydrogenation | Pd(OAc)₂ | DMSO | 100 | 24 | ~70-80 |

Note: Yields are estimated based on analogous reactions reported in the literature and are subject to optimization.

Characterization Data

The synthesized compounds can be characterized using standard analytical techniques.

Table 3: Spectroscopic Data

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spec (EI, m/z) |

| 3-Isopropyl-5-ethylpyridine | ~8.3 (s, 1H), ~8.2 (s, 1H), ~7.4 (s, 1H), 3.0 (sept, 1H), 2.7 (q, 2H), 1.3 (d, 6H), 1.2 (t, 3H) | ~148, ~145, ~140, ~135, ~133, 34, 26, 24, 15 | 149 (M⁺), 134, 121 |

| This compound | ~8.4 (s, 1H), ~8.3 (s, 1H), ~7.6 (s, 1H), 6.7 (dd, 1H), 5.8 (d, 1H), 5.4 (d, 1H), 3.1 (sept, 1H), 1.3 (d, 6H) | ~149, ~146, ~138, ~136, ~134, ~133, ~116, 34, 24 | 147 (M⁺), 132, 117 |

Note: The spectroscopic data presented are predicted values and should be confirmed by experimental analysis.

Logical Relationships in the Synthetic Process

The following diagram illustrates the logical flow and dependencies within the two-step synthesis.

Caption: Logical flow diagram of the synthesis and analysis process.

This technical guide provides a foundational framework for the synthesis of this compound. Researchers are encouraged to optimize the described conditions to improve yields and purity. The successful synthesis of this molecule will enable further exploration of its properties and potential applications in drug discovery and materials science.

References

An In-depth Technical Guide to 3-Isopropyl-5-vinylpyridine: Structure, Properties, and Potential Applications

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3-Isopropyl-5-vinylpyridine is a novel chemical entity with no readily available experimental data in the public domain. The information presented in this guide, including its properties, synthesis, and potential applications, is based on theoretical predictions and extrapolations from structurally related compounds. This document is intended for research and informational purposes only.

Introduction

Substituted pyridines are a cornerstone of medicinal chemistry and materials science, with their versatile electronic properties and ability to engage in a wide range of chemical transformations. This guide focuses on the chemical structure, predicted properties, and a proposed synthetic route for the novel compound this compound. By dissecting its constituent functional groups—a pyridine core, an isopropyl substituent at the 3-position, and a vinyl group at the 5-position—we can forecast its chemical behavior and potential utility in various scientific domains.

Chemical Structure and Identifiers

The fundamental characteristics of this compound are derived from its molecular structure.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₃N |

| Molecular Weight | 147.22 g/mol |

| Canonical SMILES | C=CC1=CC(=CN=C1)C(C)C |

| InChI Key | (Predicted) |

| CAS Number | Not Assigned |

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound, estimated by comparing it with structurally similar compounds such as pyridine, 3-vinylpyridine[1][2][3], and 3,5-lutidine[4][5][6][7][8][9][10][11].

| Property | Predicted Value | Comparison Compounds |

| Physical State | Colorless to yellow liquid | Pyridine, 3-vinylpyridine, and 3,5-lutidine are all liquids at room temperature[4][8][12][13]. |

| Boiling Point | ~190-210 °C | Higher than 3-vinylpyridine (162.8 °C)[2] and 3,5-lutidine (169-170 °C)[6] due to increased molecular weight. |

| Melting Point | < -10 °C | Likely similar to or lower than 3,5-lutidine (-9 °C)[8]. |

| Density | ~0.94 g/mL | Similar to 3,5-lutidine (0.939 g/mL)[6]. |

| Solubility in Water | Sparingly soluble | The hydrophobic isopropyl and vinyl groups will likely reduce water solubility compared to pyridine. |

| pKa (of conjugate acid) | ~5.5 - 6.0 | The electron-donating isopropyl group should increase the basicity compared to pyridine (5.23)[14]. |

| logP | ~2.5 - 3.0 | The presence of both alkyl and vinyl groups will increase lipophilicity. |

Proposed Synthesis and Experimental Protocol

As this compound is not commercially available, a plausible synthetic route is proposed, starting from a readily available precursor like 3,5-dibromopyridine. This multi-step synthesis would involve sequential, regioselective cross-coupling reactions.

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed):

Step 1: Synthesis of 3-Bromo-5-isopropylpyridine (via Negishi Coupling)

-

Preparation of Isopropylzinc Chloride: To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings. Add a solution of isopropyl chloride in anhydrous THF and initiate the Grignard reaction. To the resulting isopropylmagnesium chloride solution, slowly add a solution of zinc chloride in anhydrous THF at 0 °C. Stir for 1-2 hours at room temperature to form isopropylzinc chloride.

-

Cross-Coupling: In a separate flame-dried flask, dissolve 3,5-dibromopyridine and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in anhydrous THF. To this solution, add the freshly prepared isopropylzinc chloride solution dropwise at room temperature.

-

Reaction Monitoring and Work-up: Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 3-bromo-5-isopropylpyridine.

Step 2: Synthesis of this compound (via Suzuki Coupling)

-

Reaction Setup: In a Schlenk flask, combine 3-bromo-5-isopropylpyridine, vinylboronic acid pinacol ester (1.2 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., potassium carbonate, 2 equivalents).

-

Solvent and Degassing: Add a mixture of a suitable organic solvent (e.g., dioxane or toluene) and water. Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Reaction and Work-up: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS). Cool the mixture to room temperature, dilute with water, and extract with an organic solvent.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to afford the final product, this compound.

Predicted Spectroscopic Data

-

¹H NMR:

-

Vinyl Protons: Three distinct signals are expected: a doublet of doublets for the proton on the carbon attached to the ring, and two doublets for the terminal vinyl protons, with characteristic cis and trans coupling constants.

-

Pyridine Ring Protons: Three aromatic protons will appear as distinct signals, likely in the range of 7.5-8.5 ppm.

-

Isopropyl Protons: A septet for the methine proton and a doublet for the two equivalent methyl groups.

-

-

¹³C NMR:

-

Signals for the two vinyl carbons.

-

Five distinct signals for the pyridine ring carbons.

-

Signals for the methine and methyl carbons of the isopropyl group.

-

-

IR Spectroscopy:

-

C=C stretching vibrations for the vinyl group and the aromatic ring.

-

C-H stretching vibrations for the aromatic, vinyl, and aliphatic protons.

-

Characteristic C-N stretching vibrations for the pyridine ring.

-

-

Mass Spectrometry:

-

A molecular ion peak (M⁺) corresponding to the molecular weight of 147.22.

-

Fragmentation patterns corresponding to the loss of a methyl group from the isopropyl substituent and other characteristic fragments.

-

Predicted Reactivity and Potential Signaling Pathway Interactions

The chemical reactivity of this compound is dictated by its pyridine ring and its functional groups.

Figure 2: Predicted chemical reactivity of this compound.

Given the presence of the pyridine moiety, this molecule could potentially interact with various biological targets. For instance, many pyridine derivatives are known to be kinase inhibitors. A hypothetical signaling pathway interaction is depicted below.

Figure 3: Hypothetical inhibition of a protein kinase signaling pathway.

Potential Applications in Drug Discovery and Materials Science

-

Drug Discovery: As a scaffold, this compound could be a precursor for more complex molecules. The vinyl group allows for further functionalization through reactions like Heck coupling, Michael addition, or polymerization. The isopropyl group can modulate lipophilicity and steric interactions with biological targets.

-

Materials Science: The vinyl group makes this molecule a potential monomer for the synthesis of functional polymers. Poly(vinylpyridines) have applications as ion-exchange resins, catalysts, and in the fabrication of electronic devices.

Safety and Handling

While no specific toxicity data exists for this compound, it should be handled with the same precautions as other volatile, potentially toxic pyridine derivatives[12][13][14][15][16][17].

-

Engineering Controls: Handle in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.

-

Flammability: Likely flammable. Keep away from heat, sparks, and open flames.

Conclusion

This compound represents an unexplored area of chemical space. Based on the chemistry of its constituent parts, it is predicted to be a versatile building block for both medicinal chemistry and materials science. The proposed synthetic route offers a viable path to obtaining this compound for further investigation. Future experimental work is necessary to validate these predictions and fully elucidate the properties and potential of this novel molecule.

References

- 1. chembk.com [chembk.com]

- 2. chemnet.com [chemnet.com]

- 3. 3-Vinylpyridine | C7H7N | CID 14272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-Lutidine - Wikipedia [en.wikipedia.org]

- 5. scbt.com [scbt.com]

- 6. 3,5-Lutidine | 591-22-0 [chemicalbook.com]

- 7. 3,5-lutidine, 591-22-0 [thegoodscentscompany.com]

- 8. fishersci.com [fishersci.com]

- 9. 3,5-Lutidine 3,5-Dimethylpyridine [sigmaaldrich.com]

- 10. manavchem.com [manavchem.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. byjus.com [byjus.com]

- 14. Pyridine - Wikipedia [en.wikipedia.org]

- 15. Pyridine CAS 110-86-1 | 109728 [merckmillipore.com]

- 16. pyridine, 110-86-1 [thegoodscentscompany.com]

- 17. Pyridine - Pyridine [sigmaaldrich.com]

The Formation of 3-Isopropyl-5-vinylpyridine: A Mechanistic Exploration

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Isopropyl-5-vinylpyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Understanding its formation is crucial for the development of efficient synthetic routes and for the exploration of its chemical properties. This technical guide provides a detailed examination of a plausible mechanism for the formation of this compound. Due to the absence of specific literature detailing its synthesis, this document proposes a synthetic pathway based on the well-established Chichibabin pyridine synthesis. The proposed mechanism, experimental considerations, and potential reaction outcomes are discussed in depth to provide a foundational understanding for researchers in the field.

Introduction to Pyridine Synthesis

The pyridine ring is a fundamental heterocyclic scaffold present in a vast array of natural products, pharmaceuticals, and functional materials. Consequently, numerous methods for the synthesis of substituted pyridines have been developed over the past century. Among the most classical and versatile methods are the Hantzsch, Kröhnke, and Chichibabin syntheses.[1][2][3] These reactions allow for the construction of the pyridine ring from acyclic precursors, offering a powerful means to introduce a variety of substituents with regiochemical control.

Proposed Synthesis of this compound via a Chichibabin-Type Reaction

The Chichibabin pyridine synthesis is a condensation reaction of aldehydes, ketones, α,β-unsaturated carbonyl compounds, or a mixture thereof, with ammonia or an ammonia source to form a pyridine ring.[1] For the targeted synthesis of this compound, a plausible combination of starting materials would be isovaleraldehyde (3-methylbutanal) and acrolein (propenal) in the presence of ammonia.

Proposed Reactants:

-

Isovaleraldehyde (3-methylbutanal): This aldehyde would serve as the precursor for the isopropyl group at the 3-position of the pyridine ring.

-

Acrolein (propenal): This α,β-unsaturated aldehyde would provide the carbon atoms for the vinyl group at the 5-position and the adjacent ring carbons.

-

Ammonia (NH₃): Ammonia acts as the nitrogen source for the pyridine ring.

The Reaction Mechanism: A Step-by-Step Analysis

The mechanism of the Chichibabin pyridine synthesis is a complex sequence of reactions including imine formation, aldol-type condensations, Michael additions, and cyclization, culminating in aromatization.[1] The proposed mechanism for the formation of this compound from isovaleraldehyde, acrolein, and ammonia is detailed below.

Step 1: Imine Formation Both isovaleraldehyde and acrolein react with ammonia to form their respective imines.

Step 2: Enamine Formation and Michael Addition The imine of isovaleraldehyde can tautomerize to its corresponding enamine. This enamine then acts as a nucleophile in a Michael addition to acrolein (or its imine).

Step 3: Aldol-Type Condensation and Cyclization The product from the Michael addition undergoes an intramolecular aldol-type condensation and cyclization. This is followed by dehydration to form a dihydropyridine intermediate.

Step 4: Aromatization The dihydropyridine intermediate undergoes oxidation to yield the final aromatic product, this compound. This oxidation can be facilitated by a variety of oxidizing agents or can occur via disproportionation.

Visualizing the Pathway

The following diagram illustrates the proposed logical workflow for the synthesis of this compound.

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Considerations and Data

As this is a proposed synthetic route, specific experimental data is not available. The following table outlines the type of quantitative data that would need to be collected to optimize and characterize this reaction.

| Parameter | Description | Hypothetical Target Value |

| Reactant Ratio | Molar ratio of isovaleraldehyde to acrolein to ammonia. | To be determined (e.g., 1:1:2) |

| Temperature (°C) | The reaction temperature can significantly influence the rate and selectivity. | 150 - 250 |

| Pressure (bar) | The reaction may be performed under atmospheric or elevated pressure. | 1 - 10 |

| Catalyst | A catalyst, such as a Lewis acid or a solid acid, may be employed to improve efficiency. | None or e.g., Al₂O₃ |

| Reaction Time (h) | The duration of the reaction to achieve optimal conversion and yield. | 4 - 12 |

| Yield (%) | The percentage of the theoretical maximum amount of product that is actually produced. | > 60% |

| Purity (%) | The purity of the isolated this compound. | > 98% |

General Experimental Protocol

The following provides a generalized experimental protocol for a Chichibabin-type pyridine synthesis that would need to be adapted and optimized for the synthesis of this compound.

Materials:

-

Isovaleraldehyde

-

Acrolein

-

Ammonia (aqueous solution or gas)

-

Solvent (e.g., ethanol, water, or solvent-free)

-

Catalyst (optional, e.g., alumina, silica-alumina)

-

High-pressure reactor

Procedure:

-

The high-pressure reactor is charged with isovaleraldehyde, acrolein, and the solvent (if used).

-

If a solid catalyst is used, it is added to the reactor.

-

The reactor is sealed and purged with an inert gas (e.g., nitrogen).

-

Aqueous ammonia is added, or ammonia gas is introduced to the desired pressure.

-

The reactor is heated to the target temperature with stirring.

-

The reaction is monitored by taking aliquots and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, the reactor is cooled to room temperature and carefully depressurized.

-

The reaction mixture is filtered to remove any solid catalyst.

-

The product is extracted with an organic solvent (e.g., diethyl ether, dichloromethane).

-

The organic extracts are combined, dried over a suitable drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation or column chromatography to yield pure this compound.

Conclusion

References

literature review on substituted vinylpyridines

An In-depth Technical Guide to Substituted Vinylpyridines: Synthesis, Properties, and Applications

Introduction

Vinylpyridines are a class of organic compounds characterized by a pyridine ring substituted with a vinyl group.[1] As derivatives of pyridine, they belong to a group of nitrogen-bearing heterocycles that are of significant interest in medicinal chemistry and materials science.[2][3] The pyridine scaffold is a privileged structure found in over 7000 drug molecules, including numerous FDA-approved pharmaceuticals, due to its ability to enhance biochemical potency, metabolic stability, and cellular permeability.[2][3][4]

The addition of the reactive vinyl group provides a site for polymerization and various organic transformations, making substituted vinylpyridines versatile building blocks.[1][5] They serve as crucial intermediates in the production of pharmaceuticals, dyes, and specialty polymers.[1] This technical guide provides a comprehensive review of the synthesis, chemical properties, and applications of substituted vinylpyridines, with a focus on their role in drug development and materials science.

Synthesis of Substituted Vinylpyridines

The synthesis of substituted vinylpyridines can be achieved through several methods, ranging from classical condensation reactions to modern metal-catalyzed cyclizations.

Condensation and Dehydration

A primary industrial method for synthesizing 2-vinylpyridine involves the condensation of 2-methylpyridine with formaldehyde, which forms an intermediate alcohol, 2-(2-pyridyl)ethanol. This intermediate is then dehydrated to yield 2-vinylpyridine.[1] The reaction is typically performed at elevated temperatures (150–200 °C) in an autoclave.[1]

Metal-Catalyzed Cycloaddition and Cycloisomerization

Modern synthetic approaches offer more complex and modular routes to highly substituted pyridines.

-

Cobalt-Catalyzed [2+2+2] Cycloaddition: This method provides an efficient pathway to multi-substituted pyridine derivatives through the cycloaddition of alkynes and nitriles.[6] It has emerged as a straightforward and powerful tool for constructing the pyridine core.[6]

-

Ruthenium-Catalyzed Cycloisomerization: A two-step process has been developed for synthesizing substituted pyridines from N-vinyl or N-aryl amides.[7] The amides are first converted to C-silyl alkynyl imines, which then undergo cycloisomerization catalyzed by a ruthenium complex to produce the pyridine derivatives in high yields.[7]

-

Copper-Catalyzed Cascade Reaction: A simple, modular method for preparing highly substituted pyridines involves a cascade reaction.[8] This process includes a novel copper-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime, followed by electrocyclization and air oxidation to afford the final pyridine product.[8]

Chemical Properties and Reactivity

The chemical behavior of vinylpyridines is dominated by the interplay between the electron-withdrawing pyridine ring and the reactive vinyl group.

Polymerization

Vinylpyridines readily undergo polymerization via radical, cationic, or anionic initiators.[1] This property is central to their application in materials science.

-

Anionic Polymerization: The anionic polymerization of 2-vinylpyridine is a classic method for producing well-defined block copolymers.[9] The reactivity of the poly(vinylpyridine) anion is high, leading to rapid propagation.[9] Studies of the intermediate carbanions show the presence of (E) and (Z) geometric isomers that influence the stereochemistry of the resulting polymer.[10]

-

Copolymerization: 2-vinylpyridine is often copolymerized with monomers like styrene, butadiene, and methyl methacrylate.[1] A notable application is the creation of a styrene-butadiene-vinylpyridine terpolymer latex used as a tire-cord binder to ensure strong adhesion between the cord and the rubber.[1]

Nucleophilic Addition

The nitrogen atom in the pyridine ring makes the vinyl group electron-deficient and susceptible to nucleophilic attack.[5] This reactivity is exploited in organic synthesis to form new carbon-carbon and carbon-heteroatom bonds. For example, 2-vinylpyridine reacts with methanol to produce 2-(2-methoxyethyl)pyridine, a veterinary anthelmintic.[1]

Applications in Drug Development and Medicinal Chemistry

The pyridine nucleus is a cornerstone in medicinal chemistry, and vinylpyridine derivatives are increasingly being explored as key components of therapeutic agents.[11][12] Pyridine-containing drugs are used as anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive agents, among others.[3][11]

Covalent Inhibitors

Substituted vinylpyridines have been developed as "tunable" covalent warheads for targeted covalent inhibitors (TCIs).[13][14] TCIs form a permanent bond with their target protein, often leading to enhanced potency and duration of action. The vinylpyridine group can be engineered to react with specific cysteine residues on target proteins.

A significant application is in the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[13][14] Vinylpyridine-based inhibitors have been designed to target the C797S mutation in EGFR, which confers resistance to other inhibitors. By modifying substituents on the vinyl group, the reactivity of the warhead can be tuned to achieve high potency and selectivity while minimizing off-target effects.[13][14]

Scaffolds for Biologically Active Molecules

The pyridine ring itself is a versatile scaffold for building molecules with diverse biological activities.[15][16] Research has shown that substituted pyridines can exhibit significant antiproliferative activity against various human cancer cell lines.[11][17] For example, certain amidino-substituted imidazo[4,5-b]pyridines have demonstrated potent and selective activity against colon carcinoma cells at sub-micromolar concentrations.[17]

Table 1: Antiproliferative Activity of Selected Amidino-Substituted Imidazo[4,5-b]pyridines

| Compound | Substitution Pattern | Target Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 10 | Bromo-substituted, unsubstituted amidino group | SW620 (Colon Carcinoma) | 0.4 | [17] |

| 14 | Bromo-substituted, 2-imidazolinyl group | SW620 (Colon Carcinoma) | 0.7 | [17] |

| 8 | Bromo-substituted, 4-cyanophenyl group | HeLa, HepG2, SW620 | 1.8–3.2 |[17] |

Source: Data extracted from Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines.[17]

Experimental Protocols

General Synthesis of 2-Vinylpyridine via Condensation

This protocol is a generalized representation of the industrial synthesis method.[1]

Workflow Diagram:

Methodology:

-

Condensation: 2-Methylpyridine is condensed with formaldehyde in an autoclave reactor. The reaction mixture is heated to between 150–200 °C to form the intermediate alcohol, 2-(2-pyridyl)ethanol.[1]

-

Dehydration: After the initial reaction, unreacted 2-methylpyridine is removed by distillation. A concentrated aqueous solution of sodium hydroxide is added to the residue.[1] The mixture is then distilled under reduced pressure, causing the dehydration of the intermediate alcohol to form 2-vinylpyridine.[1]

-

Purification and Stabilization: The crude 2-vinylpyridine is purified by fractional distillation under reduced pressure. A polymerization inhibitor, such as 4-tert-butylcatechol, is added to stabilize the final product for storage.[1]

Synthesis of Substituted Pyridines via Ruthenium-Catalyzed Cycloisomerization

This protocol is based on the method developed by Movassaghi and Hill.[7]

Methodology:

-

Imination: An N-vinyl or N-aryl amide is reacted with a C-silyl alkyne in the presence of 2-chloropyridine and trifluoromethanesulfonic anhydride. This step converts the amide to the corresponding C-silyl alkynyl imine with high efficiency.[7]

-

Cycloisomerization: The resulting imine undergoes cycloisomerization without the need for isolation. The reaction is catalyzed by a chloro-cyclopentadienyl bis(triphenylphosphine) ruthenium complex, along with SPhos and ammonium hexafluorophosphate, in toluene as the solvent.[7] This step involves protodesilylation followed by cyclization to yield the substituted pyridine or quinoline product.[7]

Table 2: Yields for Ruthenium-Catalyzed Pyridine Synthesis

| Starting Amide | Product | Isolated Yield (%) |

|---|---|---|

| N-vinyl benzamide derivative | Substituted Phenylpyridine | 81 |

| N-vinyl pivalamide derivative | Substituted Pyridine | 87 |

| N-phenyl acetamide derivative | Substituted Quinoline | 91 |

Note: Yields are representative examples from the cited literature and depend on the specific substrates used.[7]

Conclusion and Future Outlook

Substituted vinylpyridines are a versatile and valuable class of compounds with significant applications in both materials science and medicinal chemistry. Their ability to undergo polymerization makes them essential monomers for specialty polymers, such as those used in tire manufacturing. In drug development, their utility as tunable covalent warheads and as scaffolds for biologically active molecules continues to grow.[11][13] The development of novel, efficient, and modular synthetic routes will further expand the chemical space accessible to researchers, enabling the creation of new materials and therapeutics.[6][8] As our understanding of disease pathways becomes more sophisticated, the rational design of substituted vinylpyridine derivatives, particularly as targeted covalent inhibitors, holds great promise for addressing challenges like drug resistance in cancer and other diseases.[14]

References

- 1. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes [organic-chemistry.org]

- 8. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 11. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Ethenyl-5-(propan-2-yl)pyridine

IUPAC Name: 3-Ethenyl-5-(propan-2-yl)pyridine

This technical guide provides a comprehensive overview of 3-ethenyl-5-(propan-2-yl)pyridine, a substituted pyridine derivative. Given the limited direct research on this specific molecule, this guide synthesizes information from closely related analogs to provide insights into its potential synthesis, properties, and applications in drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Physicochemical Properties

| Property | 3-Vinylpyridine | 3,5-Lutidine (3,5-Dimethylpyridine) | Isopropylbenzene (Cumene) |

| Molecular Formula | C7H7N | C7H9N | C9H12 |

| Molecular Weight ( g/mol ) | 105.14 | 107.15 | 120.19 |

| Boiling Point (°C) | 171-172 | 172 | 152 |

| Melting Point (°C) | -50 | -15 | -96 |

| Density (g/cm³) | 0.975 | 0.941 | 0.862 |

| LogP | 1.48 | 1.8 | 3.66 |

Synthesis and Experimental Protocols

A plausible synthetic route for 3-ethenyl-5-(propan-2-yl)pyridine can be designed based on established methods for the synthesis of substituted pyridines. A common approach involves the Hantzsch pyridine synthesis or variations thereof, followed by functional group manipulations.

Proposed Synthetic Pathway:

A potential multi-step synthesis could involve the following key transformations:

-

Formation of a 3,5-disubstituted pyridine ring: This can be achieved through a modified Hantzsch synthesis using an appropriate β-dicarbonyl compound, an aldehyde, and an ammonia source.

-

Introduction of the isopropyl group: This could be incorporated into one of the starting materials for the pyridine ring synthesis or introduced later via a cross-coupling reaction.

-

Formation of the vinyl group: A common method to introduce a vinyl group onto a pyridine ring is through a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, using a vinylating agent like vinyltributylstannane or vinylboronic acid. Alternatively, a Wittig reaction on a corresponding aldehyde precursor could be employed.

Experimental Protocol for a Suzuki Coupling to Introduce the Vinyl Group (General Procedure):

This protocol is a general representation and would require optimization for the specific substrate.

-

Reaction Setup: To a solution of 3-bromo-5-isopropylpyridine (1 equivalent) in a suitable solvent such as a 2:1 mixture of dioxane and water, add potassium vinyltrifluoroborate (1.5 equivalents) and a base such as potassium carbonate (3 equivalents).

-

Catalyst Addition: Degas the mixture by bubbling argon through it for 15-20 minutes. Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-ethenyl-5-(propan-2-yl)pyridine.

Potential Applications in Drug Development

Pyridine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] The unique electronic properties and ability to participate in hydrogen bonding make the pyridine ring a valuable pharmacophore.

The introduction of lipophilic substituents like an isopropyl group can enhance a molecule's ability to cross cell membranes and interact with hydrophobic pockets of target proteins. The vinyl group, being a reactive handle, can be utilized for further functionalization or can participate in specific interactions with biological targets.

While no specific biological activities have been reported for 3-ethenyl-5-(propan-2-yl)pyridine, its structural motifs suggest potential for investigation in several therapeutic areas:

-

CNS Disorders: The pyridine scaffold is present in many centrally acting drugs. The lipophilicity imparted by the isopropyl group might facilitate blood-brain barrier penetration.

-

Antimicrobial Agents: Pyridine derivatives have been explored for their antibacterial and antifungal properties.[2]

-

Kinase Inhibitors: The pyridine ring is a common feature in many kinase inhibitors used in oncology.

Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities and therapeutic potential of this compound.

Signaling Pathways and Logical Relationships

As the biological targets of 3-ethenyl-5-(propan-2-yl)pyridine are unknown, a specific signaling pathway cannot be depicted. However, a logical workflow for the preliminary investigation of a novel pyridine derivative in a drug discovery context is presented below.

References

Potential Research Applications for 3-Isopropyl-5-vinylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Isopropyl-5-vinylpyridine is a substituted pyridine derivative with largely unexplored potential. Its unique trifunctional structure, featuring a pyridine ring, a reactive vinyl group, and a sterically influential isopropyl group, presents a compelling case for investigation across several scientific domains. The pyridine moiety offers opportunities for catalysis, coordination chemistry, and the development of bioactive compounds due to its basic nitrogen atom. The vinyl group is a versatile handle for polymerization, enabling the creation of novel functional polymers and materials. The isopropyl group provides steric bulk and lipophilicity, which can be leveraged to fine-tune the solubility, thermal stability, and catalytic activity of its derivatives. This document outlines potential research avenues, proposes experimental designs, and provides a theoretical framework to stimulate and guide future research into this promising, yet understudied, chemical entity.

Molecular Structure and Predicted Properties

Chemical Structure

Caption: Figure 1: Chemical Structure of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted properties of this compound, which are crucial for designing experiments and understanding its behavior in various systems.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₀H₁₃N | Based on atom count from the chemical structure. |

| Molecular Weight | 147.22 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid | Similar to other vinylpyridines and alkylpyridines.[1] |

| Boiling Point | ~200-220 °C | Higher than 3-vinylpyridine due to the increased molecular weight and van der Waals forces from the isopropyl group. |

| Solubility | Sparingly soluble in water; soluble in common organic solvents. | The pyridine nitrogen allows for some water solubility, while the hydrocarbon portions (isopropyl and vinyl) enhance organic solubility. |

| pKa (of pyridinium ion) | ~5.0 - 5.5 | The isopropyl group is weakly electron-donating, slightly increasing the basicity compared to pyridine (pKa ~5.2). |

| Reactivity | Susceptible to polymerization, electrophilic addition to the vinyl group, and coordination at the nitrogen atom. | The vinyl group can undergo radical, anionic, and cationic polymerization. The pyridine nitrogen acts as a Lewis base and nucleophile.[1][2] |

Potential Research Applications

The trifunctional nature of this compound opens up a wide array of potential research applications.

Polymer Science: Functional Polymers and Copolymers

The presence of a vinyl group allows this compound to act as a monomer for polymerization. The resulting poly(this compound) would be a novel polymer with potential applications stemming from the properties of the pendant pyridine groups.

-

Stimuli-Responsive Materials: The pyridine nitrogen can be protonated or quaternized, leading to changes in the polymer's solubility and conformation. This makes it a candidate for pH-responsive hydrogels, membranes, and drug delivery systems.[3][4]

-

Metal-Coordinating Polymers: The polymer can act as a macromolecular ligand, capable of binding to metal ions. This could be exploited for applications in catalysis, metal ion sensing, and the creation of polymer-metal composite materials.

-

Copolymerization: Copolymerization with other monomers (e.g., styrene, acrylates) would allow for the fine-tuning of material properties such as glass transition temperature, mechanical strength, and surface energy.

Caption: Figure 2: Proposed Polymerization of this compound.

Catalysis: Novel Ligand Design

The pyridine nitrogen in this compound can act as a ligand for transition metals, making it a building block for novel catalysts. The isopropyl group can exert significant steric influence on the metal center, potentially leading to high selectivity in catalytic reactions.

-

Asymmetric Catalysis: Chiral versions of this ligand, or its use in creating chiral metal complexes, could be explored for enantioselective synthesis.

-

Homogeneous Catalysis: Metal complexes of this compound could be investigated as catalysts for cross-coupling reactions, hydrogenations, and oxidations.[5][6][7] The steric bulk of the isopropyl group could enhance catalyst stability and selectivity.

Caption: Figure 3: Conceptual Catalytic Cycle Involving a Ligand.

Medicinal Chemistry and Drug Development

The pyridine scaffold is a common motif in many pharmaceuticals.[2] The unique substitution pattern of this compound makes it an interesting starting point for the synthesis of novel bioactive compounds.

-

Scaffold for Analogue Synthesis: The vinyl group can be chemically modified through reactions like hydrogenation, oxidation, or addition to create a library of new compounds for biological screening.

-

Modulation of Lipophilicity: The isopropyl group increases the lipophilicity of the molecule, which can be advantageous for crossing biological membranes. This property can be fine-tuned in subsequent derivatization.

-

Potential Biological Targets: Given the prevalence of pyridine derivatives in medicine, compounds derived from this compound could be screened for activity against a wide range of targets, including kinases, GPCRs, and enzymes.

Caption: Figure 4: Workflow for Investigating as a Drug Lead.

Generalized Experimental Protocols

The following protocols are generalized methodologies that can be adapted for the synthesis and application of this compound and its derivatives.

Synthesis of Poly(this compound) via Free-Radical Polymerization

Objective: To synthesize the homopolymer of this compound.

Materials:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous toluene (solvent)

-

Methanol (non-solvent for precipitation)

-

Schlenk flask and nitrogen/argon line

-

Magnetic stirrer and heating mantle

Procedure:

-

In a Schlenk flask, dissolve this compound (e.g., 5.0 g, 33.9 mmol) in anhydrous toluene (e.g., 20 mL).

-

Add AIBN (e.g., 0.056 g, 0.34 mmol, 1 mol% relative to monomer).

-

Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70 °C.

-

Allow the polymerization to proceed with stirring for 24 hours.

-

Cool the reaction mixture to room temperature. The solution will likely be viscous.

-

Precipitate the polymer by slowly adding the reaction mixture to a large volume of vigorously stirring methanol (e.g., 200 mL).

-

Collect the precipitated polymer by vacuum filtration.

-

Wash the polymer with fresh methanol and dry it under vacuum at 40-50 °C to a constant weight.

-

Characterize the polymer using techniques such as ¹H NMR, GPC (for molecular weight and dispersity), and DSC (for glass transition temperature).

Synthesis of a Palladium(II) Complex

Objective: To synthesize a coordination complex of this compound with a palladium(II) precursor.

Materials:

-

This compound (ligand)

-

Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂) (metal precursor)

-

Dichloromethane (DCM) (solvent)

-

Diethyl ether (for precipitation)

-

Schlenk flask and nitrogen/argon line

-

Magnetic stirrer

Procedure:

-

In a Schlenk flask under a nitrogen atmosphere, dissolve PdCl₂(MeCN)₂ (e.g., 0.259 g, 1.0 mmol) in 10 mL of dry DCM.

-

In a separate flask, dissolve this compound (e.g., 0.294 g, 2.0 mmol, 2 equivalents) in 5 mL of dry DCM.

-

Slowly add the ligand solution to the stirring solution of the palladium precursor at room temperature.

-

A color change and/or the formation of a precipitate is expected.

-

Stir the reaction mixture at room temperature for 4 hours.

-

If a precipitate has formed, collect it by filtration. If the product is soluble, precipitate it by adding diethyl ether until the solution becomes turbid and a solid forms.

-

Wash the solid product with diethyl ether and dry it under vacuum.

-

Characterize the complex using techniques such as ¹H NMR, FT-IR (to observe changes in pyridine ring vibrations upon coordination), and elemental analysis.

Conclusion and Future Outlook

This compound represents a largely untapped resource for chemical innovation. Its trifunctional nature provides a rich platform for the development of new polymers, catalysts, and potential therapeutic agents. The proposed research applications and experimental protocols in this guide are intended to serve as a starting point for researchers to explore the full potential of this versatile molecule. Future work should focus on the efficient synthesis of the monomer, a thorough characterization of its fundamental properties, and a systematic exploration of its utility in the outlined research areas. The insights gained from such studies will undoubtedly contribute to advancements in materials science, catalysis, and medicinal chemistry.

References

- 1. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties [mdpi.com]

- 4. Poly(vinylpyridine)-containing block copolymers for smart, multicompartment particles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. air.unimi.it [air.unimi.it]

- 6. [PDF] Catalytic Applications of Pyridine‐Containing Macrocyclic Complexes | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

Reactivity of the Vinyl Group in 3-Isopropyl-5-vinylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropyl-5-vinylpyridine is a substituted pyridine derivative with a vinyl functional group that holds potential for various applications in polymer chemistry, materials science, and as a versatile building block in the synthesis of complex molecules for the pharmaceutical industry. The reactivity of the vinyl group is central to its utility, allowing for a range of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the vinyl group in this compound, drawing upon data from analogous vinylpyridine compounds due to the limited availability of specific literature on this particular molecule. The principles and reaction conditions outlined herein are intended to serve as a foundational resource for researchers exploring the chemical space of this and related compounds.

The pyridine ring, being an electron-withdrawing system, influences the electronic properties of the vinyl group. However, in the case of 3-vinylpyridines, the vinyl group is not in direct conjugation with the nitrogen atom's lone pair, which differentiates its reactivity from that of 2- and 4-vinylpyridines. The isopropyl group at the 3-position introduces steric bulk and has a minor electron-donating effect, which can also modulate the reactivity of the vinyl moiety.

This guide will delve into three primary classes of reactions involving the vinyl group: polymerization, Michael addition, and palladium-catalyzed cross-coupling reactions, specifically the Heck reaction. For each reaction type, a summary of the expected reactivity, relevant quantitative data from analogous systems, detailed experimental protocols, and mechanistic diagrams are provided.

Polymerization of the Vinyl Group

The vinyl group of vinylpyridines is highly susceptible to polymerization, a characteristic that is widely exploited for the synthesis of functional polymers. These polymers find applications as catalysts, flocculants, and in the development of materials with specific binding or responsive properties.

General Reactivity in Polymerization

Vinylpyridines can undergo polymerization via various mechanisms, including free radical, anionic, and controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The choice of polymerization method influences the polymer's molecular weight, polydispersity, and architecture. The nitrogen atom in the pyridine ring can interfere with certain polymerization catalysts, necessitating careful selection of reaction conditions. For instance, in anionic polymerization, the pyridine nitrogen can coordinate with the initiator, affecting the polymerization kinetics.

Quantitative Data for Vinylpyridine Polymerization (Analogous Systems)

Due to the absence of specific data for this compound, the following table summarizes typical quantitative data for the polymerization of other vinylpyridine isomers. This data can serve as a starting point for designing polymerization experiments for the target molecule.

| Monomer | Polymerization Method | Initiator/Catalyst | Solvent | Temperature (°C) | Yield (%) | Molecular Weight ( g/mol ) | Polydispersity (Đ) | Reference |

| 2-Vinylpyridine | Anionic | n-BuLi | THF | -78 | >95 | 10,000 - 100,000 | < 1.1 | [Generic Protocol] |

| 4-Vinylpyridine | Free Radical | AIBN | Toluene | 60 | 80-95 | Variable | > 1.5 | [Generic Protocol] |

| 2-Methyl-5-vinylpyridine | Free Radical | Benzoyl Peroxide | Bulk | 80 | ~90 | Not reported | Not reported | [Generic Protocol] |

Experimental Protocol: Free Radical Polymerization of a Vinylpyridine (General)

This protocol is a generalized procedure for the free radical polymerization of a vinylpyridine monomer, which can be adapted for this compound.

Materials:

-

Vinylpyridine monomer (e.g., this compound)

-

Free radical initiator (e.g., Azobisisobutyronitrile - AIBN)

-

Anhydrous solvent (e.g., toluene or benzene)

-

Inert gas (Nitrogen or Argon)

-

Precipitating solvent (e.g., hexane or methanol)

Procedure:

-

The vinylpyridine monomer is purified to remove any inhibitors, typically by passing it through a column of basic alumina.

-

In a Schlenk flask, the purified monomer (1.0 eq) is dissolved in the anhydrous solvent.

-

The free radical initiator (e.g., AIBN, 0.01-0.1 eq) is added to the solution.

-

The reaction mixture is degassed by several freeze-pump-thaw cycles to remove dissolved oxygen.

-

The flask is backfilled with an inert gas and heated to the desired temperature (typically 60-80 °C for AIBN) with stirring.

-

The polymerization is allowed to proceed for a specified time (e.g., 6-24 hours). The progress of the reaction can be monitored by techniques such as NMR or by observing an increase in viscosity.

-

Upon completion, the reaction is cooled to room temperature.

-

The polymer is precipitated by slowly adding the reaction mixture to a stirred, non-polar solvent like hexane.

-

The precipitated polymer is collected by filtration, washed with the precipitating solvent, and dried under vacuum to a constant weight.

Visualization of Polymerization

Caption: Free radical polymerization of this compound.

Michael Addition to the Vinyl Group

The electron-withdrawing nature of the pyridine ring activates the vinyl group towards nucleophilic attack in a Michael (conjugate) addition reaction. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

General Reactivity in Michael Addition

The vinyl group of vinylpyridines acts as a Michael acceptor, readily reacting with a variety of Michael donors such as stabilized carbanions (e.g., from malonates), amines, thiols, and alkoxides. The reaction is typically catalyzed by a base, which deprotonates the Michael donor to generate the active nucleophile. The position of the vinyl group on the pyridine ring influences its reactivity. While 2- and 4-vinylpyridines are highly reactive due to direct conjugation with the electron-withdrawing nitrogen, 3-vinylpyridines are also susceptible to Michael addition, albeit potentially at a slower rate.

Quantitative Data for Michael Addition to Vinylpyridines (Analogous Systems)

The following table presents representative data for Michael addition reactions involving various vinylpyridines. This information can be used to estimate the feasibility and reaction conditions for this compound.

| Vinylpyridine | Michael Donor | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Vinylpyridine | Diethyl malonate | Sodium ethoxide | Ethanol | Reflux | 4 | 85 | [Generic Protocol] |

| 4-Vinylpyridine | Piperidine | None | Methanol | 25 | 2 | 95 | [Generic Protocol] |

| 2-Vinylpyridine | Thiophenol | Triethylamine | CH2Cl2 | 25 | 1 | 98 | [Generic Protocol] |

Experimental Protocol: Aza-Michael Addition of an Amine to a Vinylpyridine (General)

This protocol outlines a general procedure for the addition of an amine to a vinylpyridine, which is a common and often high-yielding reaction.

Materials:

-

Vinylpyridine monomer (e.g., this compound)

-

Amine (e.g., piperidine, morpholine)

-

Solvent (e.g., methanol, ethanol, or neat)

-

Optional: Lewis acid or Brønsted acid catalyst

Procedure:

-

In a round-bottom flask, the vinylpyridine (1.0 eq) is dissolved in the chosen solvent (or used neat).

-

The amine (1.0-1.2 eq) is added to the solution at room temperature with stirring.

-

If a catalyst is used, it is added at this stage (e.g., a catalytic amount of acetic acid or a Lewis acid like Yb(OTf)3).

-

The reaction mixture is stirred at the desired temperature (often room temperature is sufficient) and monitored by TLC or GC-MS.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure Michael adduct.

Visualization of Michael Addition

An In-depth Technical Guide to the Synthesis of 3-Isopropyl-5-vinylpyridine: Precursors and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Substituted pyridines are a critical class of heterocyclic compounds widely utilized as scaffolds in the development of pharmaceuticals, agrochemicals, and functional materials. The unique electronic properties and biological activity of the pyridine ring, combined with the diverse functionalities that can be introduced at various positions, make them versatile building blocks. 3-Isopropyl-5-vinylpyridine presents a unique combination of a bulky, lipophilic isopropyl group and a reactive vinyl group, suggesting its potential as a monomer for specialized polymers or as an intermediate in the synthesis of complex bioactive molecules. This guide explores viable synthetic strategies to access this target molecule, focusing on precursor selection and detailed experimental methodologies.

Proposed Synthetic Pathways

Two primary retrosynthetic approaches are proposed for the synthesis of this compound. The first strategy involves the sequential functionalization of a di-substituted pyridine precursor, while the second focuses on the dehydrogenation of an ethylpyridine intermediate.

Pathway A: Sequential Cross-Coupling from a Dihalopyridine Precursor

This pathway commences with a readily available 3,5-dihalopyridine, such as 3,5-dibromopyridine, and introduces the isopropyl and vinyl groups in a stepwise manner using palladium-catalyzed cross-coupling reactions.

Logical Flow of Pathway A

Caption: Sequential functionalization of 3,5-dibromopyridine.

Experimental Protocols:

-

Step 1: Synthesis of 3-Bromo-5-isopropylpyridine (Negishi Coupling)

-

Precursors: 3,5-Dibromopyridine, Isopropylzinc chloride, Pd(dppf)Cl₂ (catalyst), THF (solvent).

-

Methodology: To a solution of 3,5-dibromopyridine (1.0 eq) and Pd(dppf)Cl₂ (0.05 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), a solution of isopropylzinc chloride (1.1 eq) in THF is added dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by TLC or GC-MS. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

-

-

Step 2: Synthesis of this compound (Suzuki Coupling)

-

Precursors: 3-Bromo-5-isopropylpyridine, Potassium vinyltrifluoroborate or Vinylboronic acid pinacol ester, Pd(PPh₃)₄ (catalyst), K₂CO₃ (base), Dioxane/Water (solvent).

-

Methodology: A mixture of 3-bromo-5-isopropylpyridine (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq) in a 4:1 mixture of dioxane and water is degassed and heated to 90 °C under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. After completion, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography to yield this compound.

-

Pathway B: Dehydrogenation of 3-Isopropyl-5-ethylpyridine

This approach involves the initial synthesis of 3-isopropyl-5-ethylpyridine followed by a catalytic dehydrogenation step to introduce the vinyl group. This pathway may be advantageous if the selective introduction of an ethyl group is more facile than a vinyl group in the presence of an isopropyl group.

Experimental Workflow for Pathway B

Caption: Synthesis via dehydrogenation of an ethylpyridine intermediate.

Experimental Protocols:

-

Step 1: Synthesis of 3-Bromo-5-ethylpyridine (Kumada Coupling)

-

Precursors: 3,5-Dibromopyridine, Ethylmagnesium bromide, Ni(dppp)Cl₂ (catalyst), THF (solvent).

-

Methodology: To a solution of 3,5-dibromopyridine (1.0 eq) and Ni(dppp)Cl₂ (0.05 eq) in anhydrous THF at 0 °C under an inert atmosphere, a solution of ethylmagnesium bromide (1.1 eq) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC-MS). The reaction is then carefully quenched with water and extracted with diethyl ether. The organic extracts are dried, concentrated, and purified by chromatography.

-

-

Step 2: Synthesis of 3-Isopropyl-5-ethylpyridine (Negishi Coupling)

-

Precursors: 3-Bromo-5-ethylpyridine, Isopropylzinc chloride, Pd(dppf)Cl₂, THF.

-

Methodology: Following the protocol described in Pathway A, Step 1, using 3-bromo-5-ethylpyridine as the starting material.

-

-

Step 3: Dehydrogenation of 3-Isopropyl-5-ethylpyridine

-

Precursors: 3-Isopropyl-5-ethylpyridine, Iron(III) oxide or Potassium tert-butoxide/Iodine, High-temperature reactor.

-

Methodology: The dehydrogenation can be performed using a heterogeneous catalyst at high temperatures or through a chemical oxidation method.

-

Catalytic Dehydrogenation: 3-Isopropyl-5-ethylpyridine is passed over a heated bed of a suitable catalyst, such as iron(III) oxide promoted with potassium carbonate, at a temperature range of 550-650 °C. The product is collected by condensation.

-

Chemical Dehydrogenation: A solution of 3-isopropyl-5-ethylpyridine in a suitable solvent (e.g., DMSO or THF) is treated with a strong base like potassium tert-butoxide followed by the addition of an oxidizing agent such as iodine. The reaction is typically stirred at room temperature or with gentle heating. Workup involves quenching the reaction, extraction, and purification.

-

-

Quantitative Data from Analogous Reactions

The following table summarizes typical yields for the key reaction types involved in the proposed syntheses, based on literature reports for similar substrates.

| Reaction Type | Substrate Example | Product Example | Catalyst/Reagent | Solvent | Yield (%) |

| Negishi Coupling | 3,5-Dichloropyridine + Propylzinc chloride | 3-Chloro-5-propylpyridine | Pd(PPh₃)₄ | THF | 75-85 |

| Suzuki Coupling | 3-Bromopyridine + Vinylboronic acid | 3-Vinylpyridine | Pd(dppf)Cl₂ | Dioxane/H₂O | 80-95 |

| Kumada Coupling | 2,5-Dibromopyridine + Ethylmagnesium bromide | 2-Bromo-5-ethylpyridine | Ni(dppp)Cl₂ | THF | 60-70 |

| Dehydrogenation | 4-Ethylpyridine | 4-Vinylpyridine | Fe₂O₃/K₂CO₃ | Gas Phase | 50-60 |

Conclusion

The synthesis of this compound, while not explicitly detailed in current literature, is highly feasible through established synthetic methodologies. The choice between the sequential cross-coupling pathway and the dehydrogenation pathway will depend on the availability and cost of starting materials, as well as the desired scale of the synthesis. The experimental protocols provided herein, derived from analogous transformations, offer a solid foundation for the successful laboratory preparation of this target molecule. Researchers and drug development professionals can adapt and optimize these methods to suit their specific needs, paving the way for the exploration of this compound in various scientific and industrial applications. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-ventilated fume hood.

Methodological & Application

Application Notes and Protocols for the Polymerization of 3-Vinylpyridine

Disclaimer: Extensive literature searches did not yield specific experimental data or established protocols for the polymerization of 3-Isopropyl-5-vinylpyridine. The following application notes and protocols are based on the closely related and well-documented monomer, 3-vinylpyridine. Researchers should consider these as a starting point and may need to optimize conditions for the specific substituted monomer.

Application Notes

Poly(3-vinylpyridine) (P3VP) and its copolymers are versatile materials with a range of potential applications stemming from the presence of the nitrogen atom in the pyridine ring. This feature allows for post-polymerization modification, pH-responsiveness, and the ability to coordinate with metal ions. These properties make P3VP-based polymers suitable for:

-

Drug Delivery: The pH-sensitive nature of the pyridine group can be exploited for the controlled release of therapeutic agents. In acidic environments, the pyridine nitrogen becomes protonated, leading to changes in polymer solubility and conformation, which can trigger drug release.

-

Gene Delivery: The cationic nature of protonated P3VP can facilitate the complexation and condensation of negatively charged DNA or RNA, forming polyplexes that can be used for gene delivery.

-

Smart Materials: P3VP-containing block copolymers can self-assemble into various nanostructures (e.g., micelles, vesicles) in solution.[1] These assemblies can respond to external stimuli like pH and temperature, making them "smart" materials for applications in sensors and responsive coatings.

-

Catalysis: The pyridine moiety can act as a ligand for metal catalysts, allowing for the creation of polymer-supported catalysts that are easily recoverable and reusable.

-

Adhesives and Coatings: The polar nature of the pyridine ring can enhance adhesion to various substrates. Copolymers containing 3-vinylpyridine are used in applications such as tire cord adhesives to promote bonding between rubber and reinforcing fibers.

Controlled Radical Polymerization of 3-Vinylpyridine

Controlled radical polymerization techniques, such as Nitroxide-Mediated Polymerization (NMP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over polymer molecular weight and distribution, enabling the synthesis of well-defined polymers and block copolymers.

Nitroxide-Mediated Polymerization (NMP)

NMP is a controlled radical polymerization technique that utilizes a nitroxide stable free radical to reversibly terminate the growing polymer chains. This reversible capping allows for the controlled growth of polymer chains.

This protocol describes the bulk polymerization of 3-vinylpyridine using benzoyl peroxide (BPO) as the initiator and 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as the mediating nitroxide.

Materials:

-

3-Vinylpyridine (3VP), freshly distilled

-

Benzoyl peroxide (BPO), recrystallized

-

2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO)

-

Anhydrous solvent (e.g., ethylene glycol, if solution polymerization is desired)

-

Schlenk flask and vacuum line

-

Magnetic stirrer and heating mantle with temperature controller

Procedure:

-

To a Schlenk flask, add the desired amounts of 3-vinylpyridine, BPO, and TEMPO. For example, a molar ratio of [3VP]:[BPO]:[TEMPO] could be 100:1:1.3.

-

The mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

The flask is backfilled with an inert gas (e.g., nitrogen or argon) and sealed.

-

The reaction mixture is heated to the desired temperature (e.g., 125 °C) with constant stirring.

-

Samples can be withdrawn periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).

-

The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air.

-

The polymer is purified by dissolving it in a suitable solvent (e.g., THF) and precipitating it into a non-solvent (e.g., hexane).

-

The purified polymer is collected by filtration and dried under vacuum.

Quantitative Data from NMP of 3-Vinylpyridine:

| [TEMPO]₀ (mol/L) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Polydispersity (Đ) | Reference |

| 0.024 | 138 | 2 | 45 | 18,000 | 1.15 | [2] |

| 0.048 | 138 | 2 | 43 | 9,500 | 1.18 | [2] |

| 0.024 | 125 | 4 | 55 | 22,000 | 1.20 | [2] |

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is another versatile controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. It involves the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound.

This protocol describes the synthesis of a poly(3-vinylpyridine) macro-chain transfer agent (P3VP macro-CTA) that can be subsequently used for block copolymer synthesis.

Materials:

-

3-Vinylpyridine (3VP), freshly distilled

-

2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized

-

2-Cyano-2-propyl benzodithioate (CPBD) or another suitable RAFT agent

-

Anhydrous solvent (e.g., 1,4-dioxane)

-

Schlenk flask and vacuum line

-

Magnetic stirrer and heating mantle with temperature controller

Procedure:

-

In a Schlenk flask, dissolve 3-vinylpyridine, AIBN, and the RAFT agent (e.g., CPBD) in the chosen solvent. A typical molar ratio could be [3VP]:[CPBD]:[AIBN] = 100:1:0.2.

-

The solution is degassed by three freeze-pump-thaw cycles.

-

The flask is backfilled with an inert gas and sealed.

-

The reaction is heated to a specific temperature (e.g., 70 °C) and stirred for a predetermined time to achieve the desired molecular weight.

-

The polymerization is quenched by rapid cooling and exposure to air.

-

The resulting P3VP macro-CTA is purified by precipitation into a non-solvent (e.g., diethyl ether or hexane) and dried under vacuum.

Quantitative Data for RAFT Polymerization of P3VP Macro-CTA:

| [3VP]:[RAFT]:[AIBN] | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | Đ | Reference |

| 188:1:0.05 | Bulk | 70 | 6 | 18,600 | 1.12 | [1] |

Visualizations

Caption: Nitroxide-Mediated Polymerization (NMP) mechanism.

Caption: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization mechanism.

References

Application Notes and Protocols for the Anionic Polymerization of 3-Isopropyl-5-vinylpyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are hypothetical and are based on the established principles of anionic polymerization of structurally related monomers, such as 2-vinylpyridine, 4-vinylpyridine, and substituted styrenes. To date, there is no specific literature available on the anionic polymerization of 3-isopropyl-5-vinylpyridine. Therefore, the information provided herein should be regarded as a starting point for experimental design and will require optimization.

Introduction

Anionic polymerization is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and specific end-group functionalities. This level of control is particularly valuable in the development of advanced materials for applications in drug delivery, medical devices, and other biomedical fields.

This compound is a monomer of interest due to the potential for its corresponding polymer, poly(this compound), to exhibit unique solution properties and to serve as a building block for more complex macromolecular architectures. The presence of the isopropyl group is anticipated to influence the polymer's solubility, thermal properties, and self-assembly behavior.

These notes provide a comprehensive guide to the hypothetical living anionic polymerization of this compound, including monomer and solvent preparation, polymerization procedures, and polymer characterization.

Predicted Polymerization Behavior

The anionic polymerization of this compound is expected to proceed in a living manner, provided that stringent experimental conditions are maintained. The isopropyl group at the 3-position of the pyridine ring may introduce some steric hindrance, which could influence the rate of polymerization. It is hypothesized that this steric bulk may necessitate the use of less sterically demanding initiators and potentially longer reaction times compared to unsubstituted vinylpyridines.

Experimental Protocols

Materials and Reagents

-

Monomer: this compound (synthesis required, followed by rigorous purification)

-

Initiator: sec-Butyllithium (sec-BuLi) or n-butyllithium (n-BuLi) in cyclohexane

-

Solvent: Tetrahydrofuran (THF)

-

Purifying Agents: Calcium hydride (CaH₂), sodium-potassium alloy (NaK)

-

Terminating Agent: Degassed methanol

-

Inert Gas: High-purity argon or nitrogen

Purification of Monomer and Solvent

Critical: The success of living anionic polymerization is highly dependent on the purity of all reagents and the exclusion of air and moisture.

-

This compound Monomer Purification:

-

The synthesized monomer should first be distilled under reduced pressure from calcium hydride to remove water.

-

For final purification, the monomer should be vacuum distilled from a sodium mirror or a small amount of a living polystyryl lithium solution. The purified monomer should be stored under an inert atmosphere in a sealed ampoule.

-

-

Tetrahydrofuran (THF) Solvent Purification:

-

Pre-dry THF over calcium hydride for at least 24 hours.

-

Reflux the pre-dried THF over sodium-potassium alloy under an inert atmosphere until a persistent blue or purple color is obtained, indicating the presence of the benzophenone ketyl radical anion (if benzophenone is used as an indicator).

-

Distill the purified THF directly into the reaction vessel under high vacuum or a positive pressure of inert gas immediately before use.

-

Anionic Polymerization Procedure

-

Reactor Setup: A glass reactor equipped with magnetic stirring and a high-vacuum line or Schlenk line is required. The reactor should be thoroughly flame-dried under vacuum to remove any adsorbed moisture.

-

Solvent and Monomer Addition:

-

Distill the purified THF into the reactor.

-

Cool the reactor to the desired polymerization temperature, typically -78 °C (dry ice/acetone bath).

-